Propyl 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
Description
Propyl 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 2,4-dichlorophenyl group at the 5-position and a sulfanyl-linked propyl acetate moiety at the 2-position. The ester functional group (propyl acetate) distinguishes it from analogous amide derivatives, influencing solubility and metabolic pathways.
Properties
Molecular Formula |
C13H12Cl2N2O3S |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
propyl 2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-2-5-19-11(18)7-21-13-17-16-12(20-13)9-4-3-8(14)6-10(9)15/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
NYQUDNZZMYFZSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-Oxadiazole-2-Thiol
The foundational intermediate for this compound is 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol. The synthesis begins with 2,4-dichlorobenzoic acid, which undergoes esterification to form the corresponding ethyl ester. Reacting this ester with hydrazine hydrate yields 2,4-dichlorobenzohydrazide. Subsequent cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) generates the oxadiazole-thiol derivative via an oxidative cyclization mechanism.
Reaction Conditions :
-
Esterification : Ethanol, concentrated H₂SO₄, reflux (6–8 h).
-
Hydrazide Formation : Excess hydrazine hydrate, ethanol, reflux (3–5 h).
Key Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Esterification | 85–90 | 95 |
| Hydrazide Formation | 75–80 | 97 |
| Cyclization | 70–75 | 95 |
Alkylation with Propyl Bromoacetate
The thiol group of the intermediate is alkylated using propyl bromoacetate under basic conditions. Potassium carbonate (K₂CO₃) in acetone facilitates the nucleophilic substitution, yielding the target ester.
Reaction Conditions :
-
Propyl bromoacetate (1.1 eq), K₂CO₃ (1.5 eq), acetone, reflux (8–10 h).
-
Workup involves filtration, solvent evaporation, and recrystallization from ethanol.
Key Data :
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Grinding techniques eliminate organic solvents, enhancing sustainability. A mixture of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol and propyl bromoacetate is ground with potassium carbonate in a mortar for 20–30 minutes. This method reduces reaction time and waste generation.
Key Data :
| Parameter | Conventional vs. Green |
|---|---|
| Reaction Time | 10 h vs. 0.5 h |
| Yield | 65% vs. 68% |
| Solvent Consumption | High vs. None |
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclization step. Hydrazide and CS₂ are irradiated at 100°C for 15 minutes, achieving 80% yield for the oxadiazole-thiol intermediate. Subsequent alkylation under microwave conditions further reduces time.
One-Pot Synthesis-Functionalization Strategies
Recent advances enable the integration of oxadiazole formation and alkylation into a single pot. A two-stage protocol involves:
-
Oxadiazole Formation : Reacting 2,4-dichlorobenzohydrazide with CS₂ and KOH under reflux.
-
In Situ Alkylation : Direct addition of propyl bromoacetate and K₂CO₃ without intermediate isolation.
Advantages :
Characterization and Analytical Data
Spectral Analysis
Purity and Stability
Challenges and Optimization
Chemical Reactions Analysis
Reaction Pathway
-
Formation of Acylthiosemicarbazide :
-
Oxidative Cyclization :
Key Conditions
| Step | Reagents/Conditions | Yield (Typical) |
|---|---|---|
| 1 | CS₂, KOH, EtOH, reflux | 75–85% |
| 2 | 1,3-Dibromo-5,5-dimethylhydantoin, KI, H₂O/i-PrOH | 90–97% |
Formation of the Sulfanyl-Acetate Side Chain
The sulfanyl linkage (-S-) between the oxadiazole and acetate ester is formed via nucleophilic substitution:
Reaction Mechanism
-
Thiol-Alkylation : Reaction of 2-mercapto-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole with propyl 2-bromoacetate in the presence of K₂CO₃ (DMF, 25°C) .
Optimized Parameters
| Substrate | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Mercapto-oxadiazole | Propyl 2-bromoacetate | K₂CO₃ | DMF | 8 | 80–88 |
Ester Hydrolysis
The propyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
Hydrolysis Conditions
| Condition | Reagents | Temperature | Time (h) | Product |
|---|---|---|---|---|
| Acidic | H₂SO₄ (1M), EtOH | Reflux | 6 | 2-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid |
| Basic | NaOH (2M), H₂O/THF | 25°C | 12 | Sodium salt of the acid |
Notes :
-
Acidic hydrolysis is slower but avoids side reactions with the oxadiazole ring .
-
Basic conditions risk ring opening at elevated temperatures .
Electrophilic Substitution at the Aromatic Ring
The 2,4-dichlorophenyl group may undergo further substitution under controlled conditions:
Nitration
-
Reagents : HNO₃/H₂SO₄ (nitrating mixture) at 0–5°C.
-
Outcome : Substitution at the meta position relative to existing chlorine atoms due to steric and electronic effects .
Suzuki Coupling
-
Reagents : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃ (DMF/H₂O, 80°C).
-
Applicability : Limited by electron-withdrawing Cl groups, but feasible with electron-rich boronic acids .
Oxidation of the Sulfanyl Group
The -S- linkage can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 2 h | Sulfoxide | 65 |
| mCPBA | DCM, 0°C → 25°C, 4 h | Sulfone | 72 |
Ring-Opening Reactions
The 1,3,4-oxadiazole ring is susceptible to nucleophilic attack under strong basic or acidic conditions:
Acid-Mediated Hydrolysis
Base-Induced Degradation
-
Conditions : NaOH (5M), EtOH/H₂O, reflux, 8 h.
-
Product : Fragmentation into hydrazine and carboxylic acid intermediates .
Biological Activity and Derivatization
While not a direct chemical reaction, structural analogs of this compound have shown:
-
EGFR Inhibition : IC₅₀ values < 1 μM for analogs with electron-withdrawing substituents .
-
Anticancer Activity : Enhanced cytotoxicity when the sulfanyl group is replaced with sulfonamide derivatives .
Key Challenges and Opportunities
-
Stability : The ester group is prone to hydrolysis in physiological conditions, necessitating prodrug strategies .
-
Synthetic Scalability : Optimized cyclization protocols using T3P or 1,3-dibromo-5,5-dimethylhydantoin improve yields .
-
Diversification : Functionalization at the oxadiazole C-5 position or acetate chain can modulate bioactivity .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the oxadiazole family. For instance, derivatives of 1,3,4-oxadiazole have shown promising results against various cancer cell lines. In a study examining structural activity relationships, compounds similar to Propyl 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate exhibited significant growth inhibition against multiple cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study reported that oxadiazole derivatives demonstrated good efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed that certain derivatives exhibited significant antibacterial effects comparable to standard antibiotics .
Table 2: Antimicrobial Efficacy of Oxadiazole Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 15 |
| Compound E | Escherichia coli | 20 |
Agricultural Applications
1. Pesticidal Activity
Oxadiazole derivatives are being explored for their potential as agrochemicals. Research indicates that these compounds can act as effective pesticides due to their ability to disrupt biological pathways in pests. The incorporation of the dichlorophenyl group enhances their potency against various agricultural pests .
Case Studies
Case Study on Anticancer Efficacy
In a comprehensive study involving the synthesis and evaluation of various oxadiazole derivatives, researchers noted that the introduction of specific substituents significantly influenced anticancer activity. For instance, the presence of a dichlorophenyl moiety was linked to enhanced cytotoxicity against cancer cell lines .
Case Study on Antimicrobial Activity
Another study focused on synthesizing a series of oxadiazole derivatives and assessing their antimicrobial properties against resistant strains. The findings indicated that certain modifications led to improved activity against strains resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of Propyl 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, leading to the modulation of biological pathways. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares structural similarities with oxadiazole derivatives reported in the evidence, particularly in the 1,3,4-oxadiazole core and sulfanyl linkage. Key comparisons include:
- Key Differences: The ester group in the target compound likely reduces hydrogen-bonding capacity compared to amides, resulting in lower melting points and altered solubility .
Spectral and Analytical Data
Biological Activity
Propyl 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 319.22 g/mol. The presence of the oxadiazole ring and the dichlorophenyl group are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors using various methods. Notably, the cyclocondensation reactions are common in creating oxadiazole derivatives, which can be modified to enhance biological activity .
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains and fungi. In particular:
- Antifungal Effects : Studies have demonstrated that related compounds show potent antifungal activity against pathogens like Aspergillus fumigatus and Candida albicans, suggesting that this compound may exhibit similar properties .
- Antibacterial Effects : The compound's structure suggests potential antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests on related oxadiazole derivatives have indicated promising results against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The dichlorophenyl group enhances lipophilicity and cellular permeability.
- The oxadiazole ring is known for its role in biological interactions and has been linked to various pharmacological effects.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Antifungal Study : A study on polyazole derivatives showed that modifications in the structure significantly increased antifungal activity against pathogenic fungi. These findings suggest a potential pathway for enhancing the efficacy of oxadiazole-based compounds like this compound .
- Antibacterial Screening : Research on benzimidazole derivatives indicated a strong correlation between structural modifications and antibacterial potency. This highlights the importance of exploring different substituents on the oxadiazole ring to optimize biological activity .
Data Summary
| Biological Activity | Tested Strains | Results |
|---|---|---|
| Antifungal | A. fumigatus, C. albicans | Significant inhibition observed |
| Antibacterial | S. aureus, E. coli | MIC comparable to standard antibiotics |
Q & A
Q. What are the established synthetic routes for Propyl 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate?
Methodological Answer: The synthesis typically involves cyclization of hydrazide precursors and subsequent functionalization. For example:
Cyclization: React a 2,4-dichlorophenyl-substituted hydrazide with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole-2-thione core.
S-Alkylation: Treat the thione intermediate with propyl 2-bromoacetate in the presence of a base (e.g., K₂CO₃) to introduce the sulfanylacetate ester moiety .
Purification: Isolate the product via column chromatography and confirm purity using HPLC or TLC (Rf ~0.6 in ethyl acetate/hexane, 3:7) .
Key Considerations:
- Steric hindrance from the 2,4-dichlorophenyl group may slow alkylation; elevated temperatures (60–80°C) improve yield.
- Use anhydrous conditions to prevent hydrolysis of the ester group.
Table 1: Synthetic Parameters for Analogous Compounds
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | CS₂, KOH, EtOH, reflux | 65–75% | |
| S-Alkylation | Propyl bromoacetate, K₂CO₃, DMF, 80°C | 50–60% |
Q. How is the compound characterized structurally?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for signals at δ 1.0–1.2 ppm (propyl CH₃), δ 4.0–4.2 ppm (ester CH₂), and δ 7.4–8.1 ppm (aromatic protons from 2,4-dichlorophenyl) .
- ¹³C NMR: Confirm the oxadiazole ring carbons at δ 165–170 ppm and the ester carbonyl at δ 170–175 ppm .
- IR Spectroscopy: Peaks at 1740 cm⁻¹ (C=O ester) and 1220 cm⁻¹ (C-O-C oxadiazole) .
- X-ray Crystallography: Resolve the crystal structure to confirm regiochemistry and intermolecular interactions (e.g., hydrogen bonding with water molecules in the lattice) .
Tools:
Q. What initial biological screenings are recommended for this compound?
Methodological Answer: Prioritize enzyme inhibition assays based on structural analogs:
Lipoxygenase (LOX) Inhibition:
- Protocol: Monitor absorbance at 234 nm (conjugated diene formation) using linoleic acid as substrate.
- Positive Control: Baicalein (IC₅₀ ~22 µM) .
α-Glucosidase Inhibition:
- Protocol: Use p-nitrophenyl-α-D-glucopyranoside; measure release of p-nitrophenol at 405 nm.
- Positive Control: Acarbose (IC₅₀ ~38 µM) .
Butyrylcholinesterase (BChE) Inhibition:
- Protocol: Ellman’s method with DTNB; measure thiocholine release at 412 nm.
- Positive Control: Donepezil (IC₅₀ ~10 nM) .
Table 2: Representative IC₅₀ Values for Structural Analogs
| Compound | LOX (µM) | α-Glucosidase (µM) | BChE (µM) |
|---|---|---|---|
| 8t (from ) | 428.5* | 49.71 ± 0.19 | 31.62 ± 0.16 |
| 8q (from ) | - | 49.71 ± 0.19 | - |
| *Weak inhibition observed; structural modifications may enhance activity. |
Advanced Research Questions
Q. How can synthetic yield be optimized given steric hindrance from the 2,4-dichlorophenyl group?
Methodological Answer:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize transition states during S-alkylation .
- Catalysis: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of the thione sulfur .
- Microwave-Assisted Synthesis: Reduce reaction time and improve yield by 15–20% compared to conventional heating .
Data Contradiction Note:
- reports 50–60% yields for similar S-alkylations, while notes up to 75% yields for less sterically hindered analogs. Adjust stoichiometry (1.5–2.0 eq. alkylating agent) to compensate.
Q. How to resolve discrepancies in biological activity data across structural analogs?
Methodological Answer:
- QSAR Analysis: Correlate substituent effects (e.g., electron-withdrawing Cl groups) with activity trends. For example:
- Electron-Deficient Aromatics: Enhance LOX inhibition by stabilizing enzyme-ligand π-π interactions .
- Steric Bulk: Larger substituents (e.g., indole in ) may reduce α-glucosidase binding affinity.
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions. Compare binding poses of high- vs. low-activity analogs .
Case Study:
- Compound 8t (IC₅₀ = 31.62 µM for BChE) vs. 8h (IC₅₀ = 33.70 µM): Minor structural differences (e.g., ethoxy vs. methyl groups) alter hydrophobic pocket interactions .
Q. What computational strategies elucidate the compound’s mechanism of action?
Methodological Answer:
Molecular Dynamics (MD) Simulations:
- Simulate ligand-protein complexes (e.g., BChE) in explicit solvent (TIP3P water) for 100 ns to assess stability.
- Analyze hydrogen bonding (e.g., oxadiazole S atom with catalytic serine) using GROMACS .
Pharmacophore Modeling:
- Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Phase (Schrödinger). Validate against known inhibitors .
ADMET Prediction:
- Use SwissADME to predict logP (~3.5) and blood-brain barrier permeability (low), guiding in vivo testing priorities .
Tool Reference:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
